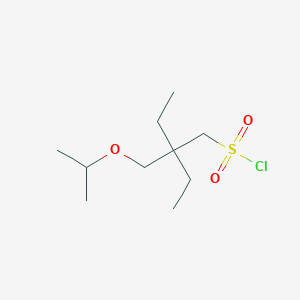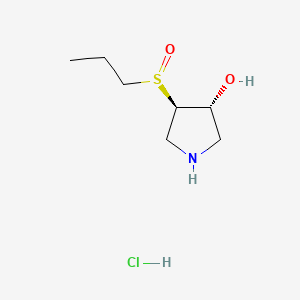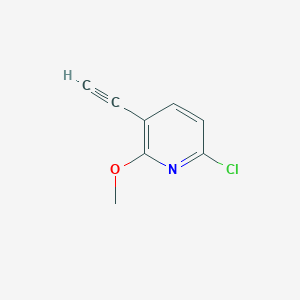
Ethyl 3-(piperidin-4-yloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(piperidin-4-yloxy)propanoate is an organic compound with the molecular formula C({10})H({19})NO(_{2}) It is an ester derivative of propanoic acid and piperidine, characterized by the presence of an ethyl group, a piperidine ring, and a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalystethyl 3-(piperidin-4-yloxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various N-substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(piperidin-4-yloxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the oxy group, making it less versatile in certain chemical reactions.
3-(piperidin-4-yloxy)propanoic acid: The acid form, which is more reactive in esterification reactions but less stable in some conditions.
Ethyl 4-piperidinepropanoate: A structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the ester and piperidine functionalities, providing a versatile scaffold for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3 |
Clé InChI |
FEOQBVSWSUKRBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


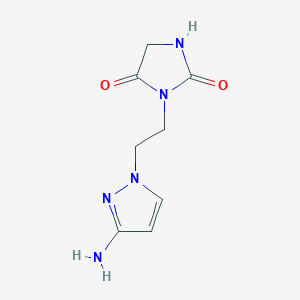
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
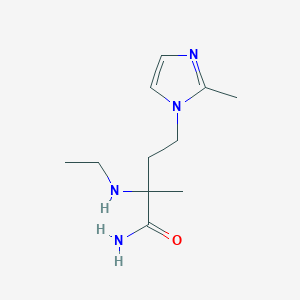

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
